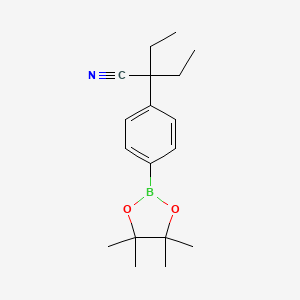
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring with oxo and ester functional groups. The presence of tert-butyl and methyl esters adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate typically involves multiple steps. One common method starts with the preparation of piperidine derivatives, followed by the introduction of oxo and ester groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This type of reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
- 5-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
- N-Boc-4-piperidinecarboxylic acid methyl ester
Uniqueness
Compared to these similar compounds, 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate stands out due to its specific ester substitutions, which confer unique chemical properties and reactivity. These differences can make it more suitable for certain applications, particularly in the synthesis of specialized molecules and materials.
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8H,5-7H2,1-4H3 |
InChI Key |
YEPHUWXGDVXZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid](/img/structure/B8306981.png)



![methyl (2S)-6-[[(2S)-3-(1H-indol-3-yl)-2-(p-tolylsulfonylamino)propanoyl]amino]-2-[isobutyl(p-tolylsulfonyl)amino]hexanoate](/img/structure/B8307015.png)






![3-[(Benzoylamino)methyl]azetidine-1-carbonitrile](/img/structure/B8307075.png)
